2-(Piperidin-3-ylamino)ethanol

Description

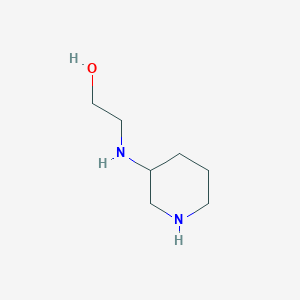

2-(Piperidin-3-ylamino)ethanol (CAS: 1353945-01-3) is a heterocyclic amino alcohol with the molecular formula C₈H₁₈N₂O and a molar mass of 158.24 g/mol . Structurally, it consists of a piperidine ring substituted at the 3-position with an amino group linked to an ethanol moiety. This compound is of interest in pharmaceutical and organic synthesis due to its dual functional groups (amine and alcohol), which enable diverse reactivity, such as hydrogen bonding, nucleophilic substitution, and coordination chemistry .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-(piperidin-3-ylamino)ethanol |

InChI |

InChI=1S/C7H16N2O/c10-5-4-9-7-2-1-3-8-6-7/h7-10H,1-6H2 |

InChI Key |

RJYIGUICXKSZOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethylaminoethanol (DEAE)

- Formula : (C₂H₅)₂NCH₂CH₂OH

- Key Features: DEAE is a tertiary amine with an ethanol chain, lacking the piperidine ring system present in 2-(Piperidin-3-ylamino)ethanol.

- Physical Properties: DEAE is a colorless liquid with a weak ammonia-like odor and a boiling point of ~163°C . In contrast, this compound is likely a solid (based on related piperidine derivatives) due to its rigid cyclic structure.

- Applications : DEAE is widely used as a corrosion inhibitor, surfactant, and intermediate in drug synthesis . The piperidine analog, however, is more specialized, serving as a precursor for bioactive molecules (e.g., kinase inhibitors) due to its nitrogen-rich scaffold .

2-(Methylamino)pyridine-3-methanol

- Formula : C₇H₁₀N₂O

- Key Features: This compound contains a pyridine ring instead of piperidine and a methylamino group at the 2-position.

- Reactivity: The pyridine ring enhances aromatic stability and electron-withdrawing effects, making it less basic than piperidine derivatives. This structural difference limits its utility in reactions requiring strong nucleophilic amines, such as those seen in this compound .

- Applications : Primarily used in synthesizing pyridine-based pharmaceuticals and agrochemicals .

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Derivatives

- Example: Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10 in ).

- Key Features: These derivatives feature conjugated enamine systems and pyrimidine/pyridine rings, offering enhanced π-π stacking interactions compared to this compound.

- Synthetic Utility: Used in preparing α,β-didehydro-α-amino acids, whereas this compound is more suited for generating sp³-hybridized nitrogen centers in alkaloid-like structures .

Comparative Data Table

Research Findings and Functional Insights

- Basicity and Solubility: The piperidine ring in this compound confers higher basicity (pKa ~10–11) compared to DEAE (pKa ~9.5), enhancing its nucleophilicity in alkylation reactions . However, DEAE’s lower molecular weight improves volatility and solubility in non-polar solvents .

- Biological Activity: Piperidine derivatives like this compound are frequently explored in CNS drug development due to their ability to cross the blood-brain barrier, a trait less pronounced in pyridine-based analogs .

- Thermal Stability : Cyclic amines (e.g., piperidine) generally exhibit higher thermal stability than linear amines like DEAE, making them preferable in high-temperature syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.